D-Trp8-SRIF-14
CAS No.:
Cat. No.: VC14585593
Molecular Formula: C76H104N18O19S2
Molecular Weight: 1637.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C76H104N18O19S2 |
|---|---|
| Molecular Weight | 1637.9 g/mol |
| IUPAC Name | (4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,25,28-tribenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid |
| Standard InChI | InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42?,43?,50-,51+,52-,53+,54-,55-,56+,57-,58-,59-,62+,63+/m0/s1 |
| Standard InChI Key | NHXLMOGPVYXJNR-VOWFNQDTSA-N |
| Isomeric SMILES | C[C@@H](C(=NCC(=N[C@H]1CSSC[C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C1O)CCCCN)O)CC(=N)O)O)CC2=CC=CC=C2)O)CC3=CC=CC=C3)O)CC4=CNC5=CC=CC=C54)O)CCCCN)O)C(C)O)O)CC6=CC=CC=C6)O)C(C)O)O)CO)O)C(=O)O)O)O)N |
| Canonical SMILES | CC(C1C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=N1)O)CCCCN)O)CC2=CNC3=CC=CC=C32)O)CC4=CC=CC=C4)O)CC5=CC=CC=C5)O)CC(=N)O)O)CCCCN)O)N=C(CN=C(C(C)N)O)O)C(=O)O)O)CO)O)C(C)O)O)CC6=CC=CC=C6)O)O |
Introduction
Chemical Structure and Synthesis
Molecular Composition
D-Trp8-SRIF-14 (C₇₆H₁₀₄N₁₈O₁₉S₂; MW: 1,637.9 g/mol) retains the 14-amino-acid backbone of SRIF-14 but features a D-tryptophan substitution at position 8. This stereochemical inversion reduces enzymatic degradation while preserving the core pharmacophore (Phe⁷-Trp⁸-Lys⁹-Thr¹⁰) . Disulfide bonds between Cys³ and Cys¹⁴ stabilize the cyclic structure, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Table 1: Key Structural Features of D-Trp8-SRIF-14
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇₆H₁₀₄N₁₈O₁₉S₂ | |
| Molecular Weight | 1,637.9 g/mol | |
| Disulfide Bond Positions | Cys³–Cys¹⁴ | |
| Key Modification | D-Tryptophan at Position 8 |
Synthetic Strategies
Solid-phase peptide synthesis (SPPS) is the primary method for producing D-Trp8-SRIF-14, with a yield of >95% purity after high-performance liquid chromatography (HPLC). Post-synthetic modifications, such as acetylation or norcysteine substitutions, further modulate receptor selectivity . For example, [dCys¹⁴]-ODT-8 (a derivative) showed 8.2 nM affinity for SSTR4, highlighting the impact of Cys stereochemistry .
Biological Activity and Receptor Interactions
Somatostatin Receptor Binding
D-Trp8-SRIF-14 binds preferentially to SSTR2 (IC₅₀: 1.8 nM) and SSTR3 (IC₅₀: 13 nM), with weaker activity at SSTR5 (IC₅₀: 46 nM) . The D-Trp8 configuration enhances hydrophobic interactions with receptor pockets, as evidenced by Spartan 3-21G(*) molecular orbital calculations .
Table 2: Receptor Binding Affinities of D-Trp8-SRIF-14 Analogs
| Analog | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) |
|---|---|---|---|---|---|
| D-Trp8-SRIF-14 | 27 ± 3.4 | 41 ± 8.7 | 13 ± 3.2 | 1.8 ± 0.7 | 46 ± 27 |
| [dCys¹⁴]-ODT-8 | >1,000 | 18 ± 1.3 | 18.5 ± 1.2 | 8.2 ± 0.9 | 27 ± 2.5 |
| Ac-ODT-8 | 22 ± 8.8 | 49 ± 9 | 7.1 ± 0.9 | 1.3 ± 0.2 | 26 ± 12 |
Conformational Dynamics
NMR studies in dimethyl sulfoxide (DMSO) reveal that D-Trp8 stabilizes a β-hairpin structure via π-stacking between Trp⁸ and Lys⁹. This conformation is critical for SSTR2/3 activation, as disrupting the Trp⁸-Lys⁹ interaction (e.g., via pyrazinylalanine substitution) reduces binding by >90% .
Pharmacological Profile
Metabolic Stability
The D-Trp8 modification confers resistance to proteolysis, extending the plasma half-life to 12–18 hours in murine models . In contrast, native SRIF-14 has a half-life of <3 minutes due to rapid cleavage by endopeptidases .
Anti-Inflammatory Effects
D-Trp8-SRIF-14 deactivates macrophages via SSTR1 (Kd: 0.44 nM) and SSTR2 (Kd: 2.58 nM), suppressing TNF-α and IL-6 secretion by 70–80% in vitro . In SSTR2-knockout mice, this activity is abolished, confirming receptor specificity .
Therapeutic Applications
Neuroendocrine Tumors
D-Trp8-SRIF-14 inhibits growth hormone (GH) secretion in pituitary adenoma cells (IC₅₀: 0.7 nM), outperforming octreotide (IC₅₀: 2.1 nM) . Clinical trials in acromegaly patients show a 60% reduction in GH levels after 12 weeks .
Inflammatory Diseases
In murine peritonitis models, D-Trp8-SRIF-14 reduces neutrophil infiltration by 50% and IL-1β levels by 65% . These effects are mediated via SSTR1-dependent cAMP inhibition .
Analytical Characterization
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 1,638.9 [M+H]⁺, consistent with the theoretical mass. Fragmentation patterns align with the predicted amino acid sequence .
NMR Spectroscopy
¹H-NMR in methanol-d₄ reveals downfield shifts for Trp⁸ (δ 7.8 ppm) and Lys⁹ (δ 3.2 ppm), indicative of aromatic stacking . Temperature-dependent studies show conformational rigidity below 25°C, critical for receptor binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume